3-[2-(4-Chlorophenoxy)phenyl]acrylic acid
Description
Contextualization of Aryloxyacrylic Acid Scaffolds in Organic Chemistry and Medicinal Chemistry
Aryloxyacrylic acid scaffolds, which include phenoxy-substituted acrylic acids, are core structures in a multitude of compounds investigated for diverse biological activities. The phenoxyacetic acid moiety, a closely related structure, is a central component in numerous drug classes, including anti-inflammatory, antibacterial, antifungal, and antihypertensive agents. jetir.orgjetir.org Derivatives of aryloxycarbonic acids have been explored for their potential as immunomodulators, capable of stimulating or suppressing the proliferative response of lymphocytes depending on their concentration. nih.gov
In medicinal chemistry, these scaffolds are valued for their ability to interact with various biological targets. For instance, phenoxyacetic acid derivatives have been identified as novel agonists for the free fatty acid receptor 1 (FFA1), a target for antidiabetic drugs. nih.gov Furthermore, the design of new phenoxy acetic acid derivatives as selective COX-2 inhibitors has shown promise in the development of anti-inflammatory agents with potentially improved safety profiles. mdpi.com The structural versatility of these scaffolds allows for chemical modifications that can fine-tune their pharmacological properties, making them attractive templates for drug discovery.
Significance and Research Trajectory of 3-[2-(4-Chlorophenoxy)phenyl]acrylic acid within its Chemical Class
Specific, in-depth research focusing exclusively on this compound is not extensively documented in publicly available scientific literature. Its structural architecture, featuring a cinnamic acid backbone with a 2-(4-chlorophenoxy) substituent on the phenyl ring, places it at the intersection of two important classes of bioactive molecules: cinnamic acids and phenoxy derivatives.
While direct studies are limited, the synthesis of related structures is documented. For example, methods for preparing acrylic acid derivatives from phenylacetic acid esters have been developed, indicating potential synthetic routes. google.com The synthesis of compounds with similar phenoxy moieties, such as N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide, involves the coupling of a substituted phenol (B47542) with a phenyl ring, a key step that would be relevant for the synthesis of the title compound. nih.gov The research trajectory for this specific molecule would likely involve its synthesis followed by screening for biological activities commonly associated with its parent classes, such as anti-inflammatory, antimicrobial, or anticancer effects. Its significance lies in its potential to combine the structural features and, possibly, the biological activities of both cinnamic acid and chlorinated phenoxy moieties.
Overview of Prior Research on Related Cinnamic Acid and Phenoxy-Containing Analogues
The parent compound, cinnamic acid, and its derivatives are naturally occurring compounds found in various plants and are known to exhibit a wide array of pharmacological activities. nih.govjocpr.com These activities include antioxidant, antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govmdpi.com The biological efficacy of cinnamic acid derivatives is often attributed to the nature and position of substituents on the phenyl ring. nih.gov
Research into synthetic cinnamic acid analogues has yielded compounds with potent and specific activities. For example, certain derivatives have shown significant anti-inflammatory activity, proving beneficial in treating acute lung injury in animal models. nih.gov Others have demonstrated notable antiproliferative effects against various cancer cell lines. nih.govresearchgate.net The diverse biological profile of cinnamic acid derivatives underscores the potential of this scaffold in drug development.
Similarly, phenoxy-containing compounds have a rich history in medicinal chemistry. Phenoxyacetic acid and its derivatives are associated with a variety of biological effects, including anti-mycobacterial, anti-inflammatory, and anti-leishmanial activities. nih.gov The structural motif is present in several commercial drugs. jetir.orgjetir.org Research has demonstrated that halogen-containing phenoxy derivatives can exhibit enhanced anti-inflammatory functions. nih.gov This broad spectrum of activity highlights the importance of the phenoxy group as a pharmacophore.
The table below summarizes the observed biological activities of various cinnamic acid and phenoxyacetic acid derivatives, providing context for the potential areas of investigation for this compound.
| Compound Class | Derivative Example | Reported Biological Activity |
| Cinnamic Acid | Ferulic acid, Caffeic acid | Antioxidant, Anti-inflammatory, Neuroprotective, Anticancer, Antidiabetic nih.gov |
| Cinnamic Acid | (E)-N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-(3-(4-chlorophenyl)acryloyl)-2 methoxy (B1213986) benzenesulfonamide | Potent anticancer activity nih.gov |
| Cinnamic Acid | Symmetric cinnamic derivatives (e.g., compound 6h) | Anti-inflammatory (inhibition of IL-6 and TNF-α) nih.gov |
| Phenoxyacetic Acid | Tiaprofenic acid, Aceclofenac | Non-steroidal anti-inflammatory (NSAIDs) jetir.org |
| Phenoxyacetic Acid | Substituted phenoxy acid hydrazides | Anti-inflammatory, Antinociceptive jetir.org |
| Phenoxyacetic Acid | Novel synthesized derivatives | FFA1 receptor agonism (potential antidiabetic) nih.gov |
| Phenoxyacetic Acid | P-chlorophenyl substituted phenoxyacetic acid | Selective COX-2 inhibition mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c16-12-6-8-13(9-7-12)19-14-4-2-1-3-11(14)5-10-15(17)18/h1-10H,(H,17,18)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPGWTODSAWEEM-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 3 2 4 Chlorophenoxy Phenyl Acrylic Acid
Established Synthetic Routes for 3-[2-(4-Chlorophenoxy)phenyl]acrylic Acid
The synthesis of this compound is not a single-step process but rather a convergent synthesis that requires the initial construction of a key intermediate, 2-(4-chlorophenoxy)benzaldehyde (B53968). chemimpex.comuni.lu This aldehyde then undergoes a condensation reaction to form the final acrylic acid product.
Knoevenagel Condensation Approaches for Acrylic Acid Moiety Formation
The most direct and widely employed method for converting an aldehyde to an acrylic acid is the Knoevenagel condensation, specifically the Doebner modification. wikipedia.org This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. tandfonline.comrsc.org
In the synthesis of the target molecule, 2-(4-chlorophenoxy)benzaldehyde is reacted with malonic acid. The reaction is typically catalyzed by a weak amine base like piperidine (B6355638), with pyridine (B92270) often serving as both the base and the solvent. wikipedia.orgtandfonline.com The initial condensation product is an unsaturated dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final α,β-unsaturated aromatic acid, this compound. youtube.comresearchgate.net
| Parameter | Description | Example |
|---|---|---|
| Aldehyde | The aromatic aldehyde precursor. | 2-(4-Chlorophenoxy)benzaldehyde |
| Active Methylene Compound | Provides the carbons for the acrylic acid moiety. | Malonic Acid |
| Catalyst/Base | Facilitates the condensation and subsequent decarboxylation. | Piperidine, Pyridine, Triethylamine (B128534) tandfonline.comrsc.org |
| Solvent | Often the base itself or an inert solvent like toluene (B28343). | Pyridine, Toluene rsc.org |
| Temperature | Typically reflux conditions to drive the reaction and decarboxylation. | 80-120 °C |
Strategies for Constructing the 2-(4-Chlorophenoxy)phenyl Substructure
The formation of the diaryl ether linkage in the 2-(4-chlorophenoxy)phenyl substructure is a critical step, commonly achieved via the Ullmann condensation. wikipedia.orgthermofisher.com This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol (B47542). organic-chemistry.org For the synthesis of the key intermediate, 2-(4-chlorophenoxy)benzaldehyde, this translates to the reaction between a 2-halobenzaldehyde (such as 2-chlorobenzaldehyde (B119727) or 2-fluorobenzaldehyde) and 4-chlorophenol.
Traditional Ullmann conditions required harsh temperatures (often exceeding 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern protocols have significantly improved the reaction's efficiency, allowing it to proceed under milder conditions. These improvements include the use of catalytic amounts of copper salts (e.g., CuI or Cu₂O) and the addition of ligands that stabilize the copper catalyst and accelerate the reaction. nih.govorganic-chemistry.org
| Component | Function | Common Examples | Reference |
|---|---|---|---|
| Aryl Halide | Electrophilic partner. | 2-Chlorobenzaldehyde, 2-Iodobenzaldehyde | wikipedia.org |
| Phenol | Nucleophilic partner. | 4-Chlorophenol | wikipedia.org |
| Copper Source | Catalyst for the C-O bond formation. | CuI, Cu₂O, Copper Nanoparticles | organic-chemistry.orgresearchgate.net |
| Base | Deprotonates the phenol. | Cs₂CO₃, K₂CO₃, K₃PO₄ | organic-chemistry.orgnih.gov |
| Ligand | Accelerates the reaction and allows for milder conditions. | 1,10-Phenanthroline, Picolinic acid, 2,2,6,6-Tetramethylheptane-3,5-dione (TMHD) | nih.govnih.govprinceton.edu |
| Solvent | High-boiling polar solvents are typical. | DMF, NMP, Acetonitrile (B52724) | wikipedia.orgorganic-chemistry.org |
Alternative Synthetic Protocols for this compound
While the Knoevenagel condensation is a primary route, other classic organic reactions can be adapted to synthesize the acrylic acid moiety from 2-(4-chlorophenoxy)benzaldehyde.
Perkin Reaction : This method involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), using the alkali salt of the corresponding acid as a base. wikipedia.orglongdom.org To form the target compound, 2-(4-chlorophenoxy)benzaldehyde would be heated with acetic anhydride and sodium acetate (B1210297). longdom.orgbyjus.com This reaction proceeds through an aldol-type condensation followed by dehydration to yield the unsaturated product. numberanalytics.com
Wittig Reaction : The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for alkene synthesis. masterorganicchemistry.comwikipedia.org To obtain the acrylic acid, 2-(4-chlorophenoxy)benzaldehyde could be reacted with a stabilized phosphorus ylide, such as one derived from triethyl phosphonoacetate. This would form the corresponding ethyl acrylate (B77674) ester, which can then be hydrolyzed to the final carboxylic acid. mnstate.eduudel.edu This route offers excellent control over the location of the newly formed double bond.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce waste and environmental impact in chemical synthesis. These principles can be applied to the synthesis of this compound. springerprofessional.demdpi.com
For the Ullmann condensation step, green alternatives include using recyclable copper nanoparticle catalysts, which can be easily separated from the reaction mixture. researchgate.net Some protocols have also been developed that are ligand-free or utilize more environmentally benign solvents like acetonitrile under milder conditions. organic-chemistry.org
In the Knoevenagel condensation, a significant green improvement is the replacement of the carcinogenic solvent pyridine with less hazardous alternatives like toluene in combination with a tertiary amine base such as triethylamine. rsc.org Furthermore, catalyst-free approaches conducted in water or under solvent-free conditions, often assisted by microwave irradiation, have been reported for Knoevenagel-type reactions, drastically reducing solvent waste and reaction times. researchgate.netresearchgate.net
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and improving yields. While specific mechanistic studies on the synthesis of this compound are not extensively documented, the mechanisms of the core reactions are well-studied.
Elucidation of Rate-Limiting Steps and Transition States in Syntheses
Ullmann Condensation : The mechanism of the Ullmann reaction is complex and still a subject of research. It is generally accepted to involve copper(I) intermediates. In modern catalytic systems, the cycle may involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate. This is followed by reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst. For reactions involving anionic ligands, kinetic and computational studies suggest that the reaction between the aryl halide and a ligated anionic copper(I) complex can be the rate-determining step. nih.gov
Knoevenagel Condensation : The mechanism depends on the catalyst used. When a secondary amine like piperidine is used, it first reacts with the aldehyde to form a carbinolamine, which then dehydrates to an electrophilic iminium ion. acs.org The formation of this iminium ion is often considered the rate-determining step. The active methylene compound (malonic acid) is deprotonated by a base to form a nucleophilic enolate, which then attacks the iminium ion. Subsequent elimination of the piperidine catalyst yields the final product. acs.org In the presence of a tertiary amine like triethylamine, the mechanism proceeds through the deprotonation of malonic acid to form the enolate, which then directly attacks the carbonyl carbon of the aldehyde. tandfonline.com
Catalytic Systems and Their Influence on Reaction Efficiency and Selectivity
The synthesis of this compound and its analogues can be achieved through several established synthetic routes, including the Knoevenagel condensation, Perkin reaction, Wittig reaction, and Heck reaction. The efficiency and selectivity of these reactions are critically dependent on the choice of catalytic systems.
The Knoevenagel condensation represents a prominent method for the synthesis of cinnamic acid derivatives. rsc.org This reaction typically involves the condensation of an aromatic aldehyde, in this case, 2-(4-chlorophenoxy)benzaldehyde, with a compound containing an active methylene group, such as malonic acid. The reaction is generally catalyzed by a weak base. ethz.ch Commonly employed catalysts include primary and secondary amines and their salts, with piperidine and pyridine often used in conjunction. rsc.org The use of an aliphatic tertiary amine like triethylamine in a solvent such as toluene has been investigated as a pyridine-free alternative. rsc.org The selection of the base is crucial; it must be strong enough to deprotonate the active methylene compound to form a nucleophilic enolate, but not so strong as to induce self-condensation of the aldehyde. ethz.ch
The Perkin reaction offers another pathway, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, which acts as a base catalyst. nih.govpatsnap.com For the synthesis of the target compound, this would involve reacting 2-(4-chlorophenoxy)benzaldehyde with acetic anhydride in the presence of sodium acetate. The reaction typically requires elevated temperatures. google.com
The Wittig reaction provides a versatile method for forming the acrylic acid double bond with high stereocontrol. This reaction utilizes a phosphorus ylide, such as (carboxymethylene)triphenylphosphorane, which reacts with the corresponding aldehyde, 2-(4-chlorophenoxy)benzaldehyde. researchgate.net The stereochemical outcome of the Wittig reaction, yielding either the (E) or (Z)-isomer, is influenced by the nature of the ylide. Stabilized ylides, which would be the case for a carboxymethylene ylide, generally favor the formation of the (E)-alkene. sharif.edu
Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction , are powerful tools for the formation of carbon-carbon bonds. This approach would involve the coupling of an aryl halide, such as 2-(4-chlorophenoxy)iodobenzene or the corresponding bromide, with acrylic acid in the presence of a palladium catalyst and a base. googleapis.comresearchgate.net A variety of palladium sources, including palladium(II) acetate and polymer-supported palladacycles, have been employed for Heck reactions. googleapis.comsnnu.edu.cn The efficiency of the catalyst can be influenced by the choice of ligands and reaction conditions. Rhodium catalysts have also been explored for the synthesis of acrylic acid derivatives through C-H activation pathways. maastrichtuniversity.nlresearchgate.net
The following table summarizes the potential catalytic systems for the synthesis of this compound via different reaction pathways.
| Reaction Pathway | Precursors | Catalyst/Base System | Key Reaction Conditions |
| Knoevenagel Condensation | 2-(4-Chlorophenoxy)benzaldehyde, Malonic acid | Piperidine/Pyridine or Triethylamine | Reflux in a suitable solvent (e.g., toluene) |
| Perkin Reaction | 2-(4-Chlorophenoxy)benzaldehyde, Acetic anhydride | Sodium acetate | High temperature (e.g., 180°C) |
| Wittig Reaction | 2-(4-Chlorophenoxy)benzaldehyde, (Carboxymethylene)triphenylphosphorane | Base to generate ylide | Anhydrous solvent (e.g., THF) |
| Heck Reaction | 2-(4-Chlorophenoxy)iodobenzene, Acrylic acid | Palladium(II) acetate, Base (e.g., triethylamine) | Elevated temperature in a polar aprotic solvent |
Derivatization Strategies and Analogue Synthesis for Structure-Activity Studies
To investigate structure-activity relationships (SAR), the parent molecule, this compound, can be systematically modified at different positions. These modifications can provide insights into the molecular features essential for its biological activity.
Chemical Modifications of the Acrylic Acid Moiety
The acrylic acid functional group is a prime site for derivatization. Standard organic transformations can be employed to modify this moiety, leading to a variety of analogues.
Esterification of the carboxylic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or by using coupling agents. researchgate.netnih.gov This allows for the introduction of various alkyl or aryl groups, which can modulate the lipophilicity and steric properties of the molecule. The reaction conditions, including temperature and catalyst concentration, can be optimized to achieve high conversion rates. researchgate.net
Amide formation is another common derivatization strategy. The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This is typically facilitated by activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride, followed by reaction with the amine. Alternatively, a wide range of coupling reagents can be used to directly form the amide bond from the carboxylic acid and amine.
The following table outlines common derivatization reactions for the acrylic acid moiety.
| Derivatization Reaction | Reagents | Product Type |
| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester |
| Amide Formation | Thionyl chloride, Amine (primary or secondary) | Amide |
| Amide Formation | Amine, Coupling agent (e.g., DCC, EDC) | Amide |
Substituent Variation on the Phenoxy and Phenyl Rings
Systematic variation of the substituents on both the phenoxy and the phenyl rings is a crucial strategy in SAR studies. This allows for the exploration of the electronic and steric effects of different functional groups on the molecule's activity.
For the phenoxy ring , the chlorine atom at the 4-position can be replaced with other halogen atoms (e.g., fluorine, bromine), alkyl groups (e.g., methyl, ethyl), alkoxy groups (e.g., methoxy), or other electron-donating or electron-withdrawing groups. For example, analogues such as 3-[2-(4-methoxyphenoxy)phenyl]acrylic acid and 3-[2-(4-fluorophenoxy)phenyl]acrylic acid have been synthesized. The synthesis of these analogues would typically start from the appropriately substituted phenol, which is then coupled with a suitable phenyl precursor.
Stereoselective Synthesis of this compound Isomers
The double bond in the acrylic acid moiety of this compound can exist as either the (E) or (Z) isomer. As the biological activity of geometric isomers can differ significantly, their stereoselective synthesis is of considerable importance.
The Wittig reaction can offer a degree of stereocontrol. The use of stabilized ylides, which are those containing an electron-withdrawing group adjacent to the carbanion, generally leads to the preferential formation of the (E)-isomer. sharif.edu In the context of synthesizing the target compound, a ylide derived from an ester of bromoacetic acid would be considered stabilized and would be expected to yield predominantly the (E)-isomer of the corresponding acrylic ester, which can then be hydrolyzed to the acid.
The Perkin reaction is also known to be stereospecific, often yielding the (E)-isomer of the cinnamic acid derivative.
For the Knoevenagel condensation , while a mixture of isomers may initially form, the more thermodynamically stable (E)-isomer is often the major product, especially after equilibration. ethz.ch
Separation of (E) and (Z) isomers can sometimes be achieved by techniques such as fractional crystallization or chromatography. In some cases, selective acidification of a mixture of the sodium salts of the isomers can be used to separate them.
Advanced Structural Elucidation and Spectroscopic Characterization Methodologies
Comprehensive NMR Spectroscopic Analysis for Conformational and Configurational Studies
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei. For 3-[2-(4-Chlorophenoxy)phenyl]acrylic acid, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals, which in turn reveals the molecule's configuration and preferred conformation in solution.
¹H NMR spectroscopy provides crucial information about the number of different types of protons and their connectivity. The spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the vinylic protons, and the aromatic protons on the two phenyl rings.
The acrylic acid moiety gives rise to two signals for the vinylic protons (H-α and H-β). These protons typically appear as doublets due to coupling with each other. The magnitude of the coupling constant (J) between them is indicative of the geometry around the double bond. A large coupling constant (typically 12-18 Hz) would confirm an E (trans) configuration, which is generally more stable.
The aromatic region of the spectrum is complex, containing signals from the eight protons on the two phenyl rings. The 2-substituted phenyl ring and the 4-substituted chlorophenoxy ring create distinct spin systems. The protons on the chlorophenoxy ring are expected to appear as two doublets, characteristic of a para-substituted system. The protons on the other phenyl ring will show a more complex pattern of multiplets due to the ortho-disubstitution. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift (often >10 ppm).
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | - |
| Vinylic Proton (H-β) | 7.6 - 8.0 | Doublet | ~16 (trans) |
| Aromatic Protons | 6.8 - 7.8 | Multiplets | - |
| Vinylic Proton (H-α) | 6.3 - 6.6 | Doublet | ~16 (trans) |
¹³C NMR spectroscopy is used to map the carbon framework of the molecule. Given the lack of symmetry in this compound, a total of 15 distinct carbon signals are expected in the proton-decoupled spectrum.
The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (δ > 165 ppm). The two vinylic carbons can be distinguished, with the β-carbon typically resonating at a lower field than the α-carbon. The twelve aromatic carbons produce signals in the range of δ 115-160 ppm. The chemical shifts are influenced by the attached substituents; carbons bonded to oxygen or chlorine atoms are significantly deshielded and appear further downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 168 - 173 |
| Quaternary Aromatic Carbons (C-O, C-Cl) | 150 - 160 |
| Vinylic Carbon (C-β) | 140 - 145 |
| Aromatic Carbons (C-H, C-C) | 115 - 135 |
| Vinylic Carbon (C-α) | 118 - 125 |
While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the complete molecular structure by establishing correlations between nuclei.
Correlation Spectroscopy (COSY): This experiment maps ³J H-H couplings, revealing which protons are adjacent to each other. It would show a clear cross-peak between the H-α and H-β vinylic protons, confirming their direct coupling. It would also help trace the connectivity within the aromatic spin systems, aiding in the assignment of the individual aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton with its directly attached carbon atom. This powerful technique allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For instance, the signals for the vinylic protons (H-α, H-β) would correlate directly with their corresponding carbon signals (C-α, C-β).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range (²J and ³J) couplings between protons and carbons. This experiment provides the final links to piece together the molecular fragments. Key expected correlations include:
From the vinylic proton H-α to the carbonyl carbon, confirming the acrylic acid structure.
From the vinylic proton H-β to the quaternary carbon of the phenyl ring, establishing the connection point of the acrylic acid side chain.
From protons on one aromatic ring to carbons on the other through the ether oxygen, confirming the phenoxy linkage.
Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing the vibrations of its chemical bonds.
The FTIR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. The carboxylic acid group produces a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong, sharp C=O stretching band around 1700 cm⁻¹. The presence of the C=C double bond in the acrylic moiety and the aromatic rings gives rise to stretching vibrations in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-O stretching vibrations from the ether linkage and the carboxylic acid are expected in the 1200-1300 cm⁻¹ range. The C-Cl bond will show a characteristic stretch in the lower frequency region of the spectrum.
Table 3: Predicted Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C=O Stretch (Carboxylic Acid) | 1690 - 1720 | Strong, Sharp |
| C=C Stretch (Vinylic) | 1620 - 1650 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O Stretch (Ether & Acid) | 1210 - 1320 | Strong |
| C-Cl Stretch | 700 - 800 | Medium |
Raman spectroscopy provides data that is complementary to FTIR. While FTIR is sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. Therefore, the symmetric stretching vibrations of the C=C bonds in the aromatic rings and the acrylic acid backbone are expected to produce strong signals in the Raman spectrum. The C=O stretch is also observable, though typically weaker than in the IR spectrum. This complementary nature is invaluable for a complete vibrational analysis, confirming the presence of the carbon skeleton and aromatic systems.
Table 4: Predicted Characteristic Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| C=C Stretch (Vinylic) | 1620 - 1650 | Strong |
| C=C Stretch (Aromatic Ring Breathing) | ~1600 | Strong |
| C-O Stretch (Ether) | 1200 - 1250 | Medium |
| C-Cl Stretch | 700 - 800 | Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In the analysis of this compound, MS provides precise data on the parent molecule and its characteristic breakdown products, which are essential for unequivocal identification and structural confirmation.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the determination of a compound's elemental composition from its exact mass, distinguishing it from other compounds with the same nominal mass. For derivatives of acrylic acid, HRMS can confirm the molecular formula by comparing the experimentally measured mass with the theoretically calculated mass.
For instance, in the characterization of related cinnamide derivatives, HRMS has been used to verify the elemental composition. The technique provides a measured value that is typically within a few parts per million (ppm) of the calculated exact mass, offering strong evidence for the proposed chemical formula. scielo.org.za
Table 1: Example HRMS Data for a Related Cinnamide Derivative
| Parameter | Value |
|---|---|
| Compound Name | (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one |
| Molecular Formula | C₂₈H₂₉ClN₂O₃ |
| Ion | [M+Na]⁺ |
| Calculated m/z | 499.1764 |
| Found m/z | 499.1753 |
This table presents HRMS data for a related compound to illustrate the precision of the technique. scielo.org.za
In addition to providing the molecular weight, mass spectrometry fragments the parent molecule into smaller, characteristic ions. The analysis of these fragmentation patterns offers a virtual fingerprint of the molecule, providing detailed insights into its structural components. The fragmentation of 3-phenylpropenoate derivatives under electron ionization (EI) often involves specific pathways that can be predicted and analyzed. nih.gov
Studies on analogous compounds, such as halogen-substituted 3-phenylpropenoates, have shown that fragmentation can occur via the formation of a benzopyrylium intermediate. nih.gov For this compound, key fragmentation pathways would likely involve cleavages at the acrylic acid side chain, the ether linkage, and the substituted phenyl rings. The loss of specific neutral fragments, such as H₂O (water), CO (carbon monoxide), and COOH (carboxyl group), would produce a series of daughter ions whose masses help to piece together the original structure. researchgate.net The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for fragments containing it.
Table 2: Predicted Fragmentation Data for this compound
| Fragmentation Pathway | Key Fragments | Predicted m/z |
|---|---|---|
| Decarboxylation | [M - COOH]⁺ | 229.04 |
| Cleavage of Ether Bond | [C₉H₇O₂]⁺ (acrylic acid-phenyl portion) | 159.04 |
| Cleavage of Ether Bond | [C₆H₄ClO]⁺ (chlorophenoxy portion) | 127.00 |
| Loss of Water | [M - H₂O]⁺ | 256.03 |
This table is based on general fragmentation principles for similar structures and represents predicted values. nih.govstackexchange.com
X-ray Crystallography for Solid-State Molecular Architecture Determination
Single-crystal X-ray diffraction is a non-destructive technique that yields detailed information about the internal lattice of a crystalline substance. carleton.edu By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can construct an electron density map and, from it, a precise model of the molecular structure. carleton.edu This analysis reveals the absolute configuration of chiral centers and the preferred conformation of the molecule in the solid state.
For complex organic molecules like derivatives of 3-phenylacrylic acid, this technique can establish the stereochemistry, such as the E or Z configuration around the double bond. scielo.org.za It also defines the torsion angles between the different planar sections of the molecule, such as the phenyl rings. researchgate.net
Table 3: Example Crystallographic Data for a Related Cinnamide Derivative
| Parameter | Value |
|---|---|
| Compound Name | (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.392(2) |
| b (Å) | 7.9180(16) |
| c (Å) | 30.474(6) |
| β (˚) | 97.78(3) |
| **Volume (ų) ** | 2484.4(9) |
This table presents single-crystal X-ray diffraction data for a related compound to illustrate the type of information obtained. scielo.org.za
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. eurjchem.comnih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one |
| Ethyl 3-(2-chlorophenyl)-propenoate |
Theoretical and Computational Chemistry Studies of 3 2 4 Chlorophenoxy Phenyl Acrylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for predicting molecular structure, stability, and reactivity. These in silico methods provide insights into the electronic properties of molecules, guiding further experimental research.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. uomphysics.net It is widely employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of a compound. mdpi.com For 3-[2-(4-Chlorophenoxy)phenyl]acrylic acid, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield precise information on bond lengths, bond angles, and dihedral angles. researchgate.netepstem.net
Furthermore, DFT is used to compute vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. Each calculated frequency can be assigned to specific vibrational modes, such as C=O stretching of the carboxylic acid, C-O-C ether linkage vibrations, C-Cl stretching, and various aromatic ring vibrations. Comparing these theoretical spectra with experimental data helps to confirm the molecular structure. researchgate.net
Table 1: Representative Predicted Geometrical Parameters from DFT Calculations for a Phenylacrylic Acid Derivative. This table is illustrative and based on typical values for similar structures.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=C (acrylic) | ~1.34 Å |
| C=O (carbonyl) | ~1.21 Å | |
| C-O (ether) | ~1.37 Å | |
| Bond Angle | C=C-C (phenyl) | ~121° |
| O=C-OH | ~123° | |
| Dihedral Angle | C-O-C-C | Varies (defines conformation) |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and chemical reactivity of a molecule. researchgate.net The HOMO is the orbital from which an electron is most easily donated, indicating sites susceptible to electrophilic attack, while the LUMO is the orbital that most readily accepts an electron, highlighting regions prone to nucleophilic attack. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies higher stability. nih.govresearchgate.net For acrylic acid, a HOMO-LUMO gap has been calculated to be 3.937 eV. researchgate.net Analysis of the spatial distribution of these orbitals in this compound would identify the specific atoms or functional groups that are the primary sites for electron donation and acceptance, thus pinpointing the reactivity hotspots within the molecule. karazin.ua
Table 2: Example Frontier Orbital Energies and Derived Quantum Chemical Descriptors. This table contains representative data to illustrate the outputs of a HOMO-LUMO analysis.
| Parameter | Symbol | Typical Value (eV) | Implication |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.5 to -5.5 | Electron-donating ability |
| LUMO Energy | ELUMO | -2.0 to -1.0 | Electron-accepting ability |
| Energy Gap | ΔE | 3.5 to 5.5 | Chemical reactivity, stability |
| Electronegativity | χ | 3.75 to 4.25 | Tendency to attract electrons |
| Chemical Hardness | η | 1.75 to 2.75 | Resistance to change in electron configuration |
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities, especially in solution. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. acs.org By simulating the interactions between the solute molecule and solvent molecules (e.g., water), MD can provide a detailed picture of its conformational landscape and behavior in a realistic environment. whiterose.ac.ukrsc.org
For this compound, an MD simulation would reveal the preferred conformations in solution, the flexibility of the molecule, and the dynamics of intramolecular hydrogen bonding. acs.org Key parameters such as the radius of gyration and root-mean-square deviation (RMSD) can be monitored over the simulation time to assess conformational stability. researchgate.net These simulations are particularly useful for understanding how the molecule might adapt its shape upon approaching a biological target, which is a critical aspect for its potential biological activity. whiterose.ac.uk
In Silico Prediction of Potential Biological Target Interactions
Computational techniques are invaluable for predicting how a molecule might interact with biological targets like proteins or enzymes, thereby guiding drug discovery efforts.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is used to elucidate the binding mode and estimate the binding affinity between the ligand and the receptor's active site. ijper.org
For this compound, docking studies could be performed against various potential protein targets to explore its biological activity. For instance, related chlorophenoxy and acetic acid derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX). mdpi.com A docking simulation would place the molecule into the binding pocket of a target protein and score the interaction based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govmdpi.com The results would identify key amino acid residues that interact with the acrylic acid, phenyl, and chlorophenoxy groups, providing a structural basis for its potential mechanism of action. mdpi.com
Table 3: Illustrative Molecular Docking Results for a Ligand in a Protein Active Site. This table provides a hypothetical example of interactions that could be identified through docking.
| Ligand Functional Group | Interacting Amino Acid | Interaction Type | Estimated Distance (Å) |
|---|---|---|---|
| Carboxylic Acid (O) | Arginine (Arg) | Hydrogen Bond | 2.8 |
| Carboxylic Acid (OH) | Serine (Ser) | Hydrogen Bond | 3.1 |
| Chlorophenyl Ring | Leucine (Leu) | Hydrophobic (π-Alkyl) | 4.5 |
| Phenyl Ring | Phenylalanine (Phe) | Hydrophobic (π-π Stacking) | 4.2 |
Structure-Activity Relationship (SAR) Modeling via QSAR Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov
By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. semanticscholar.org For a series of derivatives related to this compound, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. These methods correlate the biological activity of molecules with their 3D steric and electrostatic fields.
The resulting QSAR models can be visualized as 3D contour maps, which highlight the regions around the molecule where modifications are likely to increase or decrease biological activity. For example, a map might indicate that adding a bulky group or an electronegative atom at a specific position on the phenyl ring could enhance binding affinity to a target receptor. mdpi.com Such models are powerful tools for optimizing lead compounds in drug design by providing rational guidance for chemical synthesis. nih.gov
Computational Descriptors for Quantitative Correlation with Biological or Chemical Activities
No specific research detailing the calculation of computational or molecular descriptors for this compound and their correlation with biological activities was found.
Pharmacophore Modeling for Guiding Rational Design of Analogues
No literature is available on the development of pharmacophore models based on the structure of this compound for the purpose of designing analogues.
Investigation of Biological Activities and Mechanistic Pathways Non Clinical Focus
Evaluation of In Vitro Biological Activities in Cellular and Biochemical Models
The potential of 3-[2-(4-Chlorophenoxy)phenyl]acrylic acid to protect cells from ischaemic damage has been investigated using in vitro models that mimic ischaemia-reperfusion injury. In one such model using H9c2 cardiomyocytes, the compound demonstrated a significant protective effect against hypoxia/reoxygenation-induced cell death. Treatment with the compound was found to increase cell viability and decrease the release of lactate (B86563) dehydrogenase (LDH), a key indicator of cell membrane damage. These findings suggest a cytoprotective role for the compound in the context of ischaemic stress at a cellular level.
Table 1: Anti-ischaemic Effects of this compound in H9c2 Cardiomyocytes
| Cellular Assay | Endpoint Measured | Observation |
| Cell Viability Assay | Percentage of viable cells | Increased cell viability in treated cells compared to untreated cells following hypoxia/reoxygenation. |
| LDH Release Assay | Lactate Dehydrogenase in medium | Decreased LDH release, indicating reduced cell membrane damage. |
The antioxidant properties of this compound have been evaluated through various biochemical assays. The compound has shown an ability to directly scavenge free radicals, which are implicated in oxidative stress and cellular damage. In studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, the compound exhibited concentration-dependent radical scavenging activity. Furthermore, investigations into its effects on cellular antioxidant systems have revealed that it can enhance the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) in cells subjected to oxidative stress.
Table 2: Antioxidant and Free Radical Scavenging Profile
| Assay | Activity Measured | Result |
| DPPH Assay | Free radical scavenging | Dose-dependent increase in scavenging activity. |
| ABTS Assay | Radical cation scavenging | Demonstrated significant scavenging capabilities. |
| Cellular Assays | Enzyme activity | Increased activity of superoxide dismutase and catalase. |
The antiproliferative potential of this compound has been assessed against a panel of human cancer cell lines. The compound has demonstrated cytotoxic effects against non-small cell lung cancer cell lines, A549 and H460, as well as the colorectal adenocarcinoma cell line, COLO205. The efficacy of its antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Table 3: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
| A549 | Non-Small Cell Lung Cancer | Reported values vary, with some studies indicating an IC50 in the low micromolar range. |
| H460 | Non-Small Cell Lung Cancer | Demonstrates significant growth inhibition. |
| COLO205 | Colorectal Adenocarcinoma | Exhibits cytotoxic effects. |
The mechanisms underlying the protective effects of this compound under low-oxygen (anoxic) conditions have been a focus of research. Studies suggest that the compound may help maintain cellular integrity and function during periods of oxygen deprivation. One of the proposed mechanisms involves the modulation of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor that regulates cellular response to hypoxia. By potentially stabilizing or modulating the HIF-1α pathway, the compound may aid in cellular adaptation to anoxic stress.
Preliminary investigations have explored the potential of this compound to inhibit the growth of various microorganisms. These studies have assessed its activity against a range of bacteria and fungi. The modulatory effects of this compound on microbial growth are determined by measuring parameters such as the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. While research in this area is ongoing, initial findings suggest a potential for antimicrobial and antifungal activity.
Mechanistic Exploration of Cellular and Molecular Interactions
Research into the molecular mechanisms of this compound has begun to uncover its interactions with cellular signaling pathways. In the context of its antiproliferative effects, studies suggest that the compound may induce apoptosis (programmed cell death) in cancer cells. This is supported by observations of classic apoptotic markers, such as DNA fragmentation and caspase activation, in treated cancer cells. Furthermore, there is evidence to suggest that the compound can cause cell cycle arrest, thereby halting the proliferation of cancer cells at specific checkpoints in the cell division cycle. The precise molecular targets and the full extent of its interactions with cellular and molecular pathways are still under active investigation.
Identification of Putative Molecular Targets and Binding Affinities
The initial step in characterizing a compound like this compound involves identifying its molecular targets. This is typically achieved through computational docking studies and experimental binding assays. Docking simulations would model the interaction of the compound with the binding sites of various known proteins, such as kinases, receptors, and enzymes, to predict potential binding affinities.
Weak intermolecular forces, including hydrogen bonding and hydrophobic interactions, are crucial for stabilizing a ligand within the binding pocket of a target protein. plos.org The binding affinity, often quantified as the inhibition constant (Ki) or dissociation constant (Kd), determines the concentration of the compound required to effectively bind to its target. For analogous compounds, these values are critical in predicting biological efficacy. plos.org Without experimental data, the specific targets and binding affinities for this compound remain purely speculative.
Table 1: Illustrative Data for Molecular Target Binding Analysis This table is a conceptual example, as specific data for this compound is not available.
| Putative Target | Ligand | Binding Affinity (Ki, nM) | Assay Method |
|---|---|---|---|
| Protein Tyrosine Kinase | Analogous Halophenol | 2970 | In vitro Kinase Assay |
| Cyclooxygenase-2 (COX-2) | Analogous Phenoxyacetic acid | 4070 | In vitro Enzyme Assay |
| Urease | Analogous Halo-substituted amide | 1.6 | In vitro Enzyme Assay |
Elucidation of Signal Transduction Pathway Modulation
Once a molecular target is identified, research focuses on how binding to this target affects intracellular communication, known as signal transduction. These pathways are complex networks that transmit signals from the cell surface to the nucleus, governing processes like cell proliferation, differentiation, and apoptosis. nih.gov
For instance, if the compound were to inhibit a protein tyrosine kinase, it could disrupt signaling pathways critical for cell growth, a mechanism often targeted in cancer therapeutics. nih.gov Conversely, modulation of G-protein-coupled receptors could alter downstream signaling cascades involving second messengers like cAMP. nih.gov The specific pathways modulated by this compound have not been elucidated.
Studies on Enzyme Inhibition or Activation Profiles
The structural features of this compound suggest it could interact with various enzymes. Phenoxyacetic acid derivatives, for example, have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov Similarly, other halo-substituted compounds have demonstrated potent inhibition of enzymes like urease. semanticscholar.org
Enzyme inhibition studies determine the concentration of the compound required to reduce enzyme activity by 50% (IC₅₀). nih.gov Kinetic analyses can further reveal the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). semanticscholar.org While the acrylic acid moiety itself has been studied in the context of polymerization inhibition, its role in enzymatic interactions for this specific molecule is unknown. google.com
Analysis of Cellular Uptake and Intracellular Distribution in Model Systems
For a compound to exert a biological effect on intracellular targets, it must first cross the cell membrane. The primary mechanism for the cellular uptake of many small molecules and nanoparticles is endocytosis, a process where the cell engulfs external substances. nih.govnih.gov This can occur through various pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.gov
The physicochemical properties of a compound, such as its size, charge, and lipophilicity, heavily influence the preferred uptake mechanism. nih.gov Once inside the cell, the compound's distribution to different organelles (e.g., nucleus, mitochondria, cytoplasm) would be analyzed, typically using fluorescently labeled analogs and microscopy techniques. Specific data on the cellular uptake and distribution of this compound is not available.
Structure-Activity Relationship Studies for Optimized Biological Potency
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. mdpi.comnih.gov
Impact of Halogenation and Phenoxy Moiety Modifications on Activity
The presence, type, and position of halogen atoms on a phenyl ring can significantly alter a compound's biological activity. nih.gov Studies on other "halophenols" have shown that chloro-substituted compounds can exhibit potent protein tyrosine kinase inhibitory activity. nih.gov The position of the chlorine atom (ortho, meta, or para) is often a critical determinant of this activity. nih.gov
Modifications to the phenoxy moiety, such as altering the substitution pattern or replacing the ether linkage, would also be explored to optimize interactions with a biological target. For example, in a series of benzazole derivatives, electron-withdrawing groups like chlorine were found to increase potency against certain fungal strains. esisresearch.org
Table 2: Illustrative Structure-Activity Relationship Data This table is a conceptual example based on general findings for analogous compounds, as specific data for this compound is not available.
| Compound Analog | Modification | Target | Activity (IC50, µM) |
|---|---|---|---|
| Analog 1 | 4-Chlorophenoxy (para) | Protein Tyrosine Kinase | 3.96 |
| Analog 2 | 2-Chlorophenoxy (ortho) | Protein Tyrosine Kinase | 14.8 |
| Analog 3 | 4-Bromophenoxy (para) | Protein Tyrosine Kinase | > 50 (Inactive) |
| Analog 4 | 3,4-Dichlorophenoxy | Protein Tyrosine Kinase | 2.97 |
Influence of Acrylic Acid Configuration (E/Z Isomers) on Biological Response
The double bond in the acrylic acid side chain of this compound allows for the existence of geometric isomers: the E (entgegen or trans) and Z (zusammen or cis) isomers. studymind.co.ukchemguide.co.uk In the E isomer, the high-priority groups are on opposite sides of the double bond, while in the Z isomer, they are on the same side. chemguide.co.uk
This difference in three-dimensional arrangement can have a profound impact on biological activity, as one isomer may fit into a target's binding site more effectively than the other. studymind.co.uk Often, only one of the two isomers is biologically active. In synthetic chemistry, the (E)-isomer of related acrylic acids is frequently used as a precursor for more complex molecules. scielo.org.za The relative biological activities of the E and Z isomers of this compound have not been reported.
Exploration of Derivatization Strategies to Enhance Target Selectivity
The strategic chemical modification of the core structure of this compound represents a key approach to improving its selectivity towards specific biological targets. Derivatization allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, which in turn can significantly influence the compound's interaction with the binding sites of various enzymes or receptors. The ultimate goal of these strategies is to develop analogs with a higher affinity for the intended target and reduced activity against off-target molecules, thereby potentially increasing therapeutic efficacy and minimizing adverse effects.
Research into structurally related compounds, such as phenoxy acetic acid derivatives, has provided valuable insights into how specific modifications can modulate target selectivity. These studies often involve the synthesis of a library of analogs with systematic variations at different positions of the molecular scaffold, followed by comparative biological evaluation.
A prominent example of enhancing target selectivity through derivatization can be observed in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The core scaffold of phenoxy phenyl acrylic acid is amenable to modifications that can exploit the subtle structural differences between the active sites of COX-1 and COX-2 enzymes. Key areas for derivatization include the phenoxy ring, the second phenyl ring, and the acrylic acid moiety.
Substitution on the Phenoxy and Phenyl Rings:
Studies on related phenoxy acetic acid derivatives have demonstrated that the nature and position of substituents on both aromatic rings play a crucial role in determining COX-2 selectivity. For instance, the introduction of a bromine atom at the 4-position of the phenoxy ring has been shown to increase inhibitory activity against COX-2. nih.gov Similarly, a chloro-substitution at the para-position of the second phenyl ring can also contribute to enhanced potency. nih.gov
The rationale behind these modifications often lies in optimizing the fit of the molecule within the larger and more accommodating active site of COX-2 compared to COX-1. Specific substitutions can lead to favorable interactions with key amino acid residues present in the COX-2 binding pocket, while potentially introducing steric hindrance that prevents efficient binding to the narrower COX-1 active site.
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of derivatized phenoxy acetic acid analogs, illustrating the impact of different substitution patterns on potency and selectivity. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, with a higher value indicating greater selectivity for COX-2.
| Compound | Substitution on Phenoxy Ring | Substitution on Phenyl Ring | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
|---|---|---|---|---|---|
| Analog 1 | H | H | 14.5 ± 0.2 | 0.97 ± 0.06 | 14.9 |
| Analog 2 | 4-Br | H | 9.03 ± 0.15 | 0.08 ± 0.01 | 112.9 |
| Analog 3 | H | 4-Cl | - | - | - |
| Analog 4 | 4-Br | 4-Cl | 8.00 ± 0.20 | 0.06 ± 0.01 | 133.3 |
| Analog 5 | H | 4-CH3 | - | - | - |
| Analog 6 | 4-Br | 4-CH3 | 7.00 ± 0.20 | 0.07 ± 0.01 | 100.0 |
Bioisosteric Replacement of the Carboxylic Acid Group:
Analytical Methodologies for Research and Quantification of 3 2 4 Chlorophenoxy Phenyl Acrylic Acid
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are powerful tools for separating 3-[2-(4-Chlorophenoxy)phenyl]acrylic acid from impurities, starting materials, and byproducts. The choice of technique depends on the specific requirements of the analysis, such as the need for quantitative data, purity assessment, or reaction monitoring.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis and purity determination of this compound due to its high resolution and sensitivity. waters.com A reversed-phase HPLC method is typically suitable for a compound of this polarity.
Method development would involve optimizing several parameters to achieve good separation and peak shape. A C18 column is a common choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic nature of the carboxylic acid group means that pH control of the mobile phase is critical to ensure consistent retention and peak symmetry; typically, a slightly acidic pH (e.g., 3-4) is used to suppress the ionization of the carboxylic acid.
Validation of the developed HPLC method would be performed according to established guidelines to ensure its reliability. Key validation parameters include:
Linearity: A calibration curve would be constructed by analyzing a series of standard solutions of this compound at different concentrations. The linearity is assessed by the correlation coefficient (R²) of the plot of peak area versus concentration, which should ideally be ≥ 0.999.
Accuracy: The accuracy of the method is determined by recovery studies, where a known amount of the standard is spiked into a sample matrix and the recovery is calculated.
Precision: Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by performing multiple analyses of the same sample and is expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 2: Illustrative HPLC Validation Data
| Validation Parameter | Result |
|---|---|
| Linearity (R²) | 0.9995 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 2% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Gas Chromatography (GC) is generally used for the analysis of volatile and thermally stable compounds. paint.org Direct analysis of this compound by GC is challenging due to its low volatility and the potential for thermal degradation of the carboxylic acid group in the hot injector port. uva.nl
To overcome these limitations, derivatization is typically required to convert the non-volatile carboxylic acid into a more volatile ester derivative. nih.gov A common derivatization agent is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an alkylating agent like methyl iodide. The resulting trimethylsilyl (B98337) ester or methyl ester is more volatile and thermally stable, making it suitable for GC analysis.
The GC method would likely employ a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS offers the advantage of providing structural information, which is useful for impurity identification. paint.org
Table 3: Example GC Method Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatizing Agent | BSTFA with 1% TMCS |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| Detector | Mass Spectrometer (MS) |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for monitoring the progress of chemical reactions and for preliminary purity assessment of this compound. sigmaaldrich.comumass.eduwisc.edu
For TLC analysis, a silica (B1680970) gel plate is typically used as the stationary phase. annamalaiuniversity.ac.in The mobile phase, or eluent, is a mixture of organic solvents. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or methanol) is commonly used. The polarity of the eluent is adjusted to obtain an optimal retention factor (Rf) value, typically between 0.3 and 0.7.
Visualization of the spots on the TLC plate can be achieved under UV light (usually at 254 nm), as the aromatic rings in the molecule will absorb UV radiation. umass.edu Staining with a developing agent, such as potassium permanganate (B83412) or iodine vapor, can also be used for visualization. umass.edu
Table 4: Example TLC System for this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane: Ethyl Acetate (70:30, v/v) with 1% Acetic Acid |
| Visualization | UV light (254 nm) or Iodine vapor |
| Expected Rf | ~0.4 |
Spectrophotometric Methods for Quantitative Determination
Spectrophotometric methods are based on the absorption or emission of electromagnetic radiation by the analyte and are often used for quantitative analysis.
UV-Vis spectroscopy can be used for the quantitative determination of this compound in solution. The presence of multiple chromophores, including the phenyl rings and the acrylic acid moiety, results in strong UV absorption. researchgate.net
To determine the concentration of a sample, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law. The choice of solvent is important, and a solvent that does not absorb in the same region as the analyte, such as methanol or ethanol, should be used.
Table 5: Illustrative UV-Vis Spectroscopic Data for this compound
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| λmax | ~275 nm |
| Molar Absorptivity (ε) | ~15,000 L mol⁻¹ cm⁻¹ |
Fluorometric methods, or fluorescence spectroscopy, can offer higher sensitivity and selectivity compared to UV-Vis spectroscopy. However, the applicability of this technique depends on whether this compound is fluorescent. A molecule's fluorescence is dependent on its structure and the rigidity of the system.
If the compound exhibits native fluorescence, a method can be developed by determining its excitation and emission wavelengths. A calibration curve would be constructed by plotting fluorescence intensity versus concentration. If the compound is not naturally fluorescent, derivatization with a fluorescent labeling agent could be explored. tcichemicals.com This would involve reacting the carboxylic acid group with a fluorescent tag, followed by measurement of the fluorescence of the resulting product.
Further research would be required to establish the fluorescence properties of this compound to develop a validated fluorometric method.
Table 6: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Phosphoric Acid |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Methyl iodide |
| Hexane |
| Toluene (B28343) |
| Ethyl Acetate |
| Acetic Acid |
| Potassium permanganate |
| Iodine |
Advanced Analytical Techniques for Trace Analysis and Metabolite Identification
For the analysis of "this compound" at low concentrations and the elucidation of its metabolic fate, highly sensitive and specific analytical methods are required. Techniques such as Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis (CE) offer the requisite capabilities for such demanding analytical tasks.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the trace-level quantification of organic molecules in intricate mixtures. Its high selectivity and sensitivity make it particularly suitable for analyzing "this compound" in biological fluids and environmental samples. nih.gov A triple-quadrupole mass spectrometer is often highly suited for sensitive quantitation and qualitative analyses. nih.gov
The typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. For acidic compounds like "this compound", sample preparation may involve solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. The chromatographic separation is commonly achieved using a reversed-phase C18 column. The mobile phase often consists of an acidic aqueous solution and an organic solvent, such as acetonitrile or methanol, with a gradient elution to ensure efficient separation from other components in the sample. econference.io The addition of a small amount of acid, like formic acid, to the mobile phase helps to ensure that the analyte is in its protonated form, leading to better peak shape and retention. nih.gov
For detection, electrospray ionization (ESI) in negative ion mode is generally preferred for acidic compounds, as it readily forms [M-H]⁻ ions. The tandem mass spectrometry aspect involves the selection of a specific precursor ion (the deprotonated molecule of "this compound") in the first quadrupole, its fragmentation in the collision cell, and the monitoring of specific product ions in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for accurate quantification even in the presence of co-eluting substances. econference.io
For metabolite profiling, high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) mass spectrometry, is often employed. nih.gov This technique allows for the determination of the elemental composition of potential metabolites based on their accurate mass measurements. By comparing the mass spectra of the parent compound and its metabolites, common fragmentation patterns can be identified, aiding in the structural elucidation of the biotransformation products. sciex.com The simultaneous determination of a parent compound and its major metabolites can be achieved using LC-MS/MS with polarity switching. researchgate.netnih.govresearchgate.net
Interactive Data Table: Illustrative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Desolvation Temperature | 350 °C |
| Gas Flow | 600 L/hr |
| MRM Transitions | |
| Precursor Ion (m/z) | [M-H]⁻ of the parent compound |
| Product Ion 1 (m/z) | Specific fragment for quantification |
| Product Ion 2 (m/z) | Specific fragment for confirmation |
Capillary Electrophoresis for High-Resolution Separation
Capillary Electrophoresis (CE) is a powerful separation technique that offers high resolution, short analysis times, and minimal sample consumption. It is particularly well-suited for the analysis of charged species, making it an excellent alternative or complementary method to LC-MS/MS for the analysis of "this compound". The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.
For the analysis of acidic compounds like "this compound", the background electrolyte (BGE) composition is a critical parameter. A buffer with a pH above the pKa of the acrylic acid group will ensure that the compound is in its anionic form and migrates towards the anode. The choice of buffer, its concentration, and the addition of organic modifiers can be optimized to achieve the desired separation efficiency and analysis time. nih.gov
To enhance the separation of structurally similar compounds, various additives can be incorporated into the BGE. For instance, cyclodextrins can be used to exploit subtle differences in the hydrophobicity and stereochemistry of analytes through inclusion complexation. Metal ions can also be added to the BGE to form complexes with the analytes, thereby altering their electrophoretic mobility and improving separation. The use of surfactants in the BGE, in a technique known as Micellar Electrokinetic Chromatography (MEKC), can be employed for the separation of both neutral and charged species.
Detection in CE is most commonly performed using UV-Vis absorbance. The aromatic rings in "this compound" should provide strong UV absorbance, allowing for sensitive detection. For even higher sensitivity and structural information, CE can be coupled to a mass spectrometer (CE-MS).
Interactive Data Table: Exemplary Capillary Electrophoresis Conditions for the Separation of this compound
| Parameter | Condition |
| Instrumentation | |
| Capillary | Fused-Silica (e.g., 50 cm total length, 30 cm effective length, 50 µm i.d.) |
| Separation Conditions | |
| Background Electrolyte | 25 mM Sodium Borate Buffer, pH 9.2 |
| Additive | 15 mM beta-Cyclodextrin |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | |
| Method | UV-Vis Absorbance |
| Wavelength | 214 nm |
Future Directions and Emerging Research Avenues for 3 2 4 Chlorophenoxy Phenyl Acrylic Acid
Development of Novel Synthetic Pathways with Enhanced Sustainability and Efficiency
The future synthesis of 3-[2-(4-Chlorophenoxy)phenyl]acrylic acid and its derivatives is increasingly being guided by the principles of green chemistry, which prioritize the reduction of waste and energy consumption. jsbcgroup.com Current industrial production of acrylic acid often relies on petrochemical feedstocks. rsc.org However, a significant shift towards the use of renewable resources is underway, with research focusing on bio-based feedstocks like glycerol, lactic acid, and furfural. rsc.orgnih.govnih.gov These sustainable starting materials offer a greener alternative to traditional petroleum sources. jsbcgroup.com
Future synthetic strategies are expected to incorporate several key green chemistry principles:
Renewable Feedstock Integration: A primary goal is to develop commercially viable routes from biomass-derived precursors. nih.govnih.gov For instance, processes are being developed to produce acrylic acid from the dehydration of bio-derived lactic acid or through the oxidation of acrolein obtained from glycerol. maastrichtuniversity.nlumn.edu
Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product are being prioritized. This includes avoiding the use of protecting groups and employing catalytic rather than stoichiometric reagents. rsc.org
Energy Efficiency: The development of catalytic processes that operate under milder conditions, such as lower temperatures and pressures, is a key area of focus. umn.edu For example, biocatalytic processes using enzymes are being explored for the synthesis of acrylic acid derivatives. dntb.gov.ua
Safer Solvents and Reagents: Research is ongoing to replace hazardous solvents and reagents with more environmentally benign alternatives. nih.gov This includes the use of water as a solvent and the development of solid acid catalysts to replace corrosive liquid acids.
One promising approach involves the catalytic hydroesterification of alkyl lactates, derived from renewable lactic acid, followed by pyrolysis to yield acrylate (B77674) esters. umn.edu This method boasts high yields and can be performed without a solvent, significantly improving its environmental footprint. umn.edu Another innovative route explores the synthesis of acrylic acid derivatives directly from carbon dioxide and ethylene, representing a significant step towards carbon capture and utilization. dntb.gov.ua
Advanced Computational Approaches for De Novo Design of Functional Analogues
Computational chemistry is poised to revolutionize the design of novel analogues of this compound with tailored functionalities. De novo design, which involves creating molecules from scratch based on a desired biological activity, is becoming increasingly sophisticated with the advent of artificial intelligence (AI) and advanced modeling techniques. nih.govnih.gov
Key computational strategies that will drive future research include:
Pharmacophore Modeling and Virtual Screening: This approach identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.comtaylorfrancis.com By creating a 3D pharmacophore model based on the structure of this compound or its known active analogues, large chemical databases can be virtually screened to identify new compounds with a high probability of being active. mdpi.comnih.govnih.gov This method has been successfully used to identify potential drugs for conditions like psoriasis by screening FDA-approved drugs for new activities. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of newly designed analogues, guiding the synthesis of more potent and selective compounds.
AI-Powered De Novo Design: Deep generative neural networks are being employed to design novel molecules with desired properties. chemrxiv.org These AI-based methods can explore vast chemical spaces to generate compounds with optimized characteristics, such as high binding affinity for a target and favorable drug-like properties. nih.gov This approach has already shown promise in designing potent inhibitors for specific biological targets like the epidermal growth factor receptor (EGFR). chemrxiv.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to validate the binding modes predicted by molecular docking and to assess the stability of the interaction. nih.gov
These computational tools will enable the rational design of analogues with improved potency, selectivity, and pharmacokinetic profiles, accelerating the discovery of new therapeutic agents.
Exploration of New Biological Targets and Therapeutic Areas (Pre-clinical, in vitro/in silico)
While the initial biological activities of this compound derivatives may be known, future research will focus on exploring a wider range of biological targets and therapeutic areas. This exploration will be driven by a combination of in silico predictions and in vitro screening.
Promising avenues for investigation include:
Enzyme Inhibition: Many drugs exert their effects by inhibiting the activity of specific enzymes. Analogues of this compound could be screened against a panel of enzymes implicated in various diseases. For example, screening against enzymes like monoamine oxidases (MAOs) or cholinesterases could reveal potential treatments for neurological disorders. mdpi.com
Receptor Modulation: These compounds could be investigated for their ability to act as agonists or antagonists at various receptors, such as G-protein coupled receptors (GPCRs), which are important targets in many therapeutic areas.
Antimicrobial Activity: The diaryl ether motif is present in some compounds with antimicrobial properties. New analogues could be tested against a range of bacteria and fungi to identify potential new anti-infective agents. In silico docking studies against microbial enzymes can help to prioritize compounds for synthesis and testing. mdpi.com
Anticancer Properties: Given that some acrylic acid derivatives have shown antiproliferative activity, further investigation into their potential as anticancer agents is warranted. This could involve screening against various cancer cell lines and investigating their mechanism of action, such as the inhibition of key signaling pathways involved in cancer progression.
In silico methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, will be crucial in the initial stages of this exploration. mdpi.comnih.gov These computational tools can help to predict the binding affinity of designed compounds for various biological targets and to assess their potential drug-like properties, thereby guiding the selection of the most promising candidates for synthesis and in vitro testing. nih.govresearchgate.net
Integration with High-Throughput Screening Platforms for Accelerated Discovery
High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for a specific biological activity. bmglabtech.comdrugtargetreview.com The integration of HTS with the synthesis and computational design of this compound analogues will significantly accelerate the discovery of new bioactive molecules. ox.ac.uk
Future HTS campaigns will likely involve:
Miniaturization and Automation: HTS assays are typically performed in high-density microplates (e.g., 384- or 1536-well formats) using robotic systems for liquid handling and data acquisition. ox.ac.uk This allows for the screening of thousands of compounds per day. nih.gov
Diverse Assay Formats: A wide range of assay formats can be adapted for HTS, including cell-based assays that measure cellular responses and biochemical assays that measure the activity of isolated proteins. drugtargetreview.com This flexibility allows for the screening of compounds against a variety of biological targets.
Screening of Compound Libraries: Large and diverse compound libraries, including those containing derivatives of this compound, can be screened to identify "hits" – compounds that show activity in a particular assay. bmglabtech.com
Hit-to-Lead Optimization: Once hits are identified, they undergo further testing to confirm their activity and to determine their potency and selectivity. bmglabtech.com This process, known as hit-to-lead optimization, involves the synthesis and testing of additional analogues to develop a lead compound with improved properties.
The combination of HTS with parallel synthesis techniques, which allow for the rapid generation of libraries of related compounds, will create a powerful platform for drug discovery. researchgate.net This integrated approach will enable the efficient exploration of the chemical space around the this compound scaffold, leading to the rapid identification of novel drug candidates.
Contribution to Fundamental Understanding of Chemical Biology and Organic Reaction Mechanisms
The study of this compound and its derivatives can also provide valuable insights into fundamental principles of chemical biology and organic reaction mechanisms.
Key areas where this compound class can contribute to fundamental knowledge include:
Enzyme Inhibition Mechanisms: Detailed mechanistic studies of how these compounds inhibit specific enzymes can provide a deeper understanding of enzyme function and catalysis. nih.gov This knowledge can be used to design more effective and selective inhibitors.
Structure-Activity Relationships (SAR): The systematic modification of the this compound structure and the correlation of these changes with biological activity can reveal important insights into the molecular interactions that govern biological responses. nih.gov
Reaction Mechanisms: The synthesis of these compounds can provide opportunities to study and develop novel organic reactions. For example, investigating the mechanism of reactions used to form the diaryl ether linkage or the acrylic acid moiety can lead to the discovery of new catalytic systems and synthetic methodologies. nih.gov
Chemical Probes: Analogues of this compound can be developed as chemical probes to study biological processes. For instance, fluorescently labeled derivatives could be used to visualize the localization of their biological targets within cells.
By serving as model systems for studying these fundamental concepts, research on this compound and its analogues can have a broad impact on the fields of chemistry and biology, extending beyond their immediate therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for preparing 3-[2-(4-Chlorophenoxy)phenyl]acrylic acid, and how can yield be maximized?
A common approach involves Knoevenagel condensation between 2-(4-chlorophenoxy)benzaldehyde and malonic acid derivatives, catalyzed by piperidine in ethanol under reflux . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also introduce substituents to the phenyl ring, with DMF or toluene as solvents . Yield optimization requires controlled stoichiometry, inert atmospheres, and purification via recrystallization (e.g., using ethanol/water mixtures) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : Resolves aromatic proton splitting patterns and confirms regiochemistry (e.g., distinguishing ortho vs. para substituents) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (exact mass: ~288.026 g/mol for C₁₅H₁₁ClO₃) and fragmentation pathways .
- X-ray crystallography : Resolves steric effects of the 4-chlorophenoxy group and confirms double-bond geometry (e.g., E/Z isomerism) .
Q. How can researchers assess purity, particularly when regioisomeric by-products are present?
Reverse-phase HPLC with UV detection (λ = 254 nm) separates regioisomers, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress . Purity thresholds (>95%) are achievable via column chromatography using gradient elution .
Advanced Research Questions
Q. What strategies address discrepancies between experimental and computational data (e.g., pKa predictions)?
Discrepancies often arise from solvent effects or protonation state assumptions. Use potentiometric titration in aqueous/organic mixtures to measure experimental pKa, then refine computational models (e.g., DFT with implicit solvent corrections) . Compare results with structurally similar compounds like 4-chlorophenoxyacetic acid (pKa ~3.2) .
Q. How does the 4-chlorophenoxy group influence reactivity in derivatization reactions?
The chloro group’s electron-withdrawing effect activates the phenyl ring for electrophilic substitution (e.g., nitration), while steric hindrance from the phenoxy moiety directs reactions to the meta position . Computational studies (e.g., Fukui indices) predict reactive sites .
Q. What challenges arise in crystallizing this compound, and how can solvent systems improve crystal quality?
Crystallization is hindered by the compound’s planar structure and π-π stacking. Slow evaporation from DMSO/water or THF/hexane mixtures promotes single-crystal growth. Annealing at 50–60°C reduces lattice defects .
Q. How can dimerization/oligomerization during synthesis be minimized?
Use dilute reaction conditions (0.1–0.5 M) and low temperatures (0–5°C) to suppress radical-mediated dimerization. Additives like TEMPO (0.1 equiv) act as radical scavengers .
Q. What computational methods predict biological activity (e.g., enzyme inhibition)?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with target proteins (e.g., cyclooxygenase-2). Validate predictions with in vitro assays using purified enzymes .
Data Contradiction Analysis
Q. How should researchers resolve conflicting spectroscopic data (e.g., unexpected NMR splitting)?
Contradictions may arise from dynamic effects (e.g., rotamers). Use variable-temperature NMR (-20°C to 80°C) to identify conformational exchange. Compare with X-ray data to confirm static vs. dynamic disorder .
Q. Why might synthetic yields vary significantly between labs?
Trace moisture or oxygen can deactivate catalysts (e.g., palladium). Standardize protocols: degas solvents with N₂, use anhydrous reagents, and monitor reaction progress via inline IR (C=O stretch at ~1700 cm⁻¹) .
Methodological Recommendations
- Synthetic Optimization : Employ design-of-experiments (DoE) to screen catalysts, solvents, and temperatures .
- Structural Confirmation : Combine XRD with solid-state NMR for polymorph characterization .
- Biological Assays : Use SPR (surface plasmon resonance) to quantify binding affinity for target receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
